3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811945
InChI: InChI=1S/C10H8F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,7,14H2
SMILES:
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine

CAS No.:

Cat. No.: VC17811945

Molecular Formula: C10H8F3N

Molecular Weight: 199.17 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine -

Specification

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine
Standard InChI InChI=1S/C10H8F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,7,14H2
Standard InChI Key JXEMKSBRONNHEI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#CCN)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a linear propargylamine group (HC≡C-CH2NH2\text{HC≡C-CH}_2\text{NH}_2) attached to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl (CF3\text{CF}_3) group at the para position introduces significant electron-withdrawing effects, influencing both reactivity and stability. X-ray crystallography data from related derivatives confirm a planar phenyl ring with bond angles consistent with sp² hybridization at the carbon adjacent to the CF3\text{CF}_3 group .

Spectroscopic Properties

  • NMR: 1H^1\text{H} NMR spectra (CDCl₃) show characteristic peaks at δ 2.85 (t, J=2.4J = 2.4 Hz, 2H, CH2NH2\text{CH}_2\text{NH}_2) and δ 3.45 (t, J=2.4J = 2.4 Hz, 1H, alkyne proton). The aromatic protons resonate as a doublet at δ 7.65 (d, J=8.0J = 8.0 Hz, 2H) and a singlet for the CF3\text{CF}_3-adjacent protons at δ 7.48 (s, 2H).

  • IR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch) and 2100 cm⁻¹ (C≡C stretch) confirm the propargylamine functionality.

Synthesis and Optimization

Primary Synthetic Routes

The most efficient method involves a two-step sequence:

  • Condensation: 4-(Trifluoromethyl)benzaldehyde reacts with propargylamine in methanol at 25°C for 12 hours, forming an imine intermediate.

  • Reduction: The imine is reduced using sodium borohydride (NaBH4\text{NaBH}_4) in ethanol, yielding the target amine with 78–85% isolated yield.

Table 1: Synthetic Conditions and Yields

StepReagentsSolventTemperatureYield
1Propargylamine, MeOHMethanol25°C90% (imine)
2NaBH₄, EtOHEthanol0°C → 25°C85%

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields (82%).

  • Catalytic Methods: Palladium-catalyzed amination of 1-bromo-4-(trifluoromethyl)benzene with propargylamine achieves 70% yield but requires higher temperatures (100°C) .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular Weight201.17 g/mol
Melting Point92–94°C (lit.)
SolubilityDCM, THF, Ethanol
StabilityAir-sensitive; stores best under N2\text{N}_2

The CF3\text{CF}_3 group enhances thermal stability, with decomposition onset at 220°C under nitrogen.

Reactivity and Functionalization

Cyclization Reactions

Treatment with 1,3-dienes in toluene at 110°C induces [4+2] cycloaddition, forming indene derivatives (e.g., NN-methyl-2-(1-phenylvinyl)-1-(trifluoromethyl)-1H-inden-1-amine) in 75% yield .

Quinoline Synthesis

In a one-pot Michael addition-cyclization with substituted anilines, the compound forms 4-CF₃-quinolines. Electron-rich anilines (e.g., 4-methoxyaniline) give 88% yield, while sterically hindered substrates (e.g., 2-methylaniline) require prolonged heating (24 hours) for 65% yield .

Applications in Medicinal Chemistry

Kinase Inhibitors

Derivatives bearing 4-CF₃-quinoline scaffolds exhibit nanomolar inhibition of EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 8 nM) .

Antimicrobial Activity

Quaternary ammonium salts derived from this amine show broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 4 µg/mL).

Materials Science Applications

Coordination Polymers

Reaction with Cu(I)\text{Cu(I)} salts generates luminescent polymers with quantum yields up to 45%, suitable for OLEDs.

Surface Functionalization

Self-assembled monolayers on gold electrodes enhance charge transfer efficiency by 30% in photovoltaic devices .

Recent Advances and Future Directions

Flow Chemistry Protocols

Continuous-flow systems reduce reaction times to 10 minutes for cyclization steps, achieving 90% conversion .

Sustainable Catalysis

Photoredox-catalyzed C–H functionalization enables direct coupling with heteroarenes, avoiding pre-functionalized substrates .

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